REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:13]([O-:15])=O.Cl[O-].[Na+].N1[O:20]N=C2C=C(C(O)=O)C=CC=12.Cl.[Na+].[Cl-]>C(O)C.O.C(O)(=O)C.C(Cl)(Cl)Cl>[N+:3]1([O-:20])[O:15][N:13]=[C:5]2[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[CH:11]=[CH:12][C:4]=12 |f:0.1,3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
448.93 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
239 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
58.44 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at the same temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 L reactor fitted with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.±5′C within 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a fine yellow suspension
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred at 0° C.±5° C. for 1.5 hours under nitrogen
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 3×400 ml water
|
Type
|
CUSTOM
|
Details
|
dried (40° C., 30 mbars, 12 hours)
|
Duration
|
12 h
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+]=1(ON=C2C1C=CC(=C2)C(=O)O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.6 g | |
YIELD: PERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |